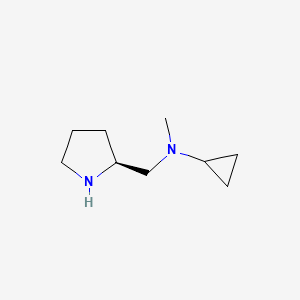
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
描述
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a methyl group, which is further linked to an (S)-pyrrolidine moiety. The unique structure contributes to its interaction with biological targets, potentially influencing its pharmacological effects.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies indicate that modifications in the cyclopropyl or pyrrolidine components can significantly alter biological activity. For instance, variations in the substituents on the pyrrolidine ring have been shown to enhance potency against specific targets such as bacterial enzymes or receptors.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest effective antibacterial action.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0048 | E. coli |
| Derivative A | 0.0039 | S. aureus |
| Derivative B | 0.025 | P. aeruginosa |
Antiviral Activity
In addition to antibacterial properties, some studies have explored the antiviral potential of pyrrolidine derivatives against viruses such as SARS-CoV-2. The mechanism often involves inhibition of viral proteases, which are crucial for viral replication.
Case Study: Inhibition of SARS-CoV-2 Protease
A recent investigation into related compounds highlighted their ability to inhibit the papain-like protease of SARS-CoV-2, with promising results suggesting potential therapeutic applications in treating COVID-19 .
Toxicological Profile
Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity in vitro, further studies are required to evaluate their safety in vivo.
属性
IUPAC Name |
N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(9-4-5-9)7-8-3-2-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZBHBNZPBIAD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666293 | |
| Record name | N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477576-70-8 | |
| Record name | N-Methyl-N-{[(2S)-pyrrolidin-2-yl]methyl}cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















